molecular formula C18H18ClN5O2S B15100606 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B15100606
M. Wt: 403.9 g/mol
InChI Key: FMDBVRKLQZYDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative featuring a sulfanylacetamide backbone. Its structure includes a 4-amino-5-(4-methylphenyl)-substituted triazole ring and an N-(3-chloro-4-methoxyphenyl) acetamide moiety. The 4-methylphenyl group at position 5 of the triazole and the chloro-methoxy-substituted arylacetamide are critical for its pharmacological profile, as these substituents enhance lipophilicity and target binding .

Properties

Molecular Formula

C18H18ClN5O2S

Molecular Weight

403.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H18ClN5O2S/c1-11-3-5-12(6-4-11)17-22-23-18(24(17)20)27-10-16(25)21-13-7-8-15(26-2)14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

FMDBVRKLQZYDGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide typically involves the reaction of 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with 3-chloro-4-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or amino groups, converting them into corresponding amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted derivatives at the chloro or methoxy positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics .

Medicine

In medicine, the compound is explored for its potential as an anticancer agent. The presence of the triazole ring and the sulfanyl group contributes to its ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in the biosynthesis of essential cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of their activity. Additionally, the compound can interfere with DNA replication and repair processes, contributing to its anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Triazole Substituents: Pyridinyl groups (e.g., 2-pyridyl in AS111) enhance water solubility compared to phenyl derivatives. The 4-amino group in the target compound may improve hydrogen-bonding interactions with biological targets .
  • Arylacetamide Modifications : Electron-withdrawing groups (e.g., Cl, OCH₃) in the target compound’s aryl moiety likely increase metabolic stability and receptor affinity compared to methyl or allyl substituents .

Pharmacological Activity

Anti-Inflammatory Activity

  • The target compound’s structural analog, AS111 , demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac sodium in a rat formalin edema model, attributed to its 3-methylphenyl group and pyridinyl-triazole core .
  • The 3-chloro-4-methoxyphenyl group in the target compound may further enhance cyclooxygenase-2 (COX-2) inhibition via hydrophobic interactions, as seen in AS112 .

Antimicrobial and Antioxidant Activity

  • Derivatives with pyridin-4-yl substituents (e.g., KA3, KA7) showed potent antibacterial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) due to improved membrane penetration .

Molecular Interactions

  • Hydrophobic Stabilization : The 4-methylphenyl and 3-chloro-4-methoxyphenyl groups in the target compound are predicted to form hydrophobic interactions with COX-2’s active site, similar to AS112 .
  • Electron-Withdrawing Effects : The chloro and methoxy substituents may polarize the acetamide carbonyl, enhancing hydrogen bonding with serine residues in enzymatic targets .

Biological Activity

The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide (CAS: 727718-65-2) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

C18H18ClN5OS\text{C}_{18}\text{H}_{18}\text{ClN}_{5}\text{OS}

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-(4-methylphenyl)-1,2,4-triazole with various acetamide derivatives. The introduction of the sulfanyl group enhances its biological activity profile.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Triazole Compounds

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
Compound AE. coli15
Compound BS. aureus20
Target CompoundE. coliTBD
Target CompoundS. aureusTBD

Anticancer Activity

Preliminary studies suggest that triazole derivatives may possess anticancer properties. For example, some analogs have been tested against colon carcinoma cell lines (HCT-116), demonstrating cytotoxic effects . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity of Triazole Derivatives on HCT-116 Cell Line

CompoundConcentration (µg/mL)Cell Viability (%)
Control-100
Compound C2570
Target Compound50TBD

Case Studies

  • Antimicrobial Screening : A study conducted on various triazole derivatives highlighted that modifications in substituents significantly affect their antimicrobial potency. The incorporation of a sulfanyl group was found to enhance activity against resistant strains .
  • Anticancer Evaluation : In an investigation focusing on the cytotoxic effects of triazole compounds, the target compound was evaluated alongside known chemotherapeutics. Results indicated a promising profile with IC50 values comparable to standard treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.